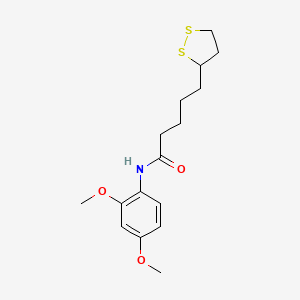
C16H23NO3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzyl group, a sulfanyl group, and a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with an alkyl halide.
Coupling with Methionine: The final step involves coupling the benzyl-sulfanyl intermediate with methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methionine derivative can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an antioxidant or by inhibiting enzymes involved in reactive oxygen species (ROS) production.
Comparison with Similar Compounds
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: can be compared with other similar compounds such as:
N-Acetylmethionine: Similar in structure but lacks the benzyl and sulfanyl groups.
S-Methylmethionine: Contains a methyl group instead of a benzyl group.
N-Benzylmethionine: Lacks the sulfanyl group.
The uniqueness of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine
Properties
Molecular Formula |
C16H23NO3S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C16H23NO3S2/c1-19-12-7-8-14(15(11-12)20-2)17-16(18)6-4-3-5-13-9-10-21-22-13/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,17,18) |
InChI Key |
DHHVWOXDMSYKBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCCC2CCSS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















